Br-PBTC

nAChR pharmacology subtype selectivity positive allosteric modulation

Br-PBTC is the only commercially available type II PAM that selectively potentiates α2* and α4* nAChRs (EC50 0.1–0.6 µM) while reactivating desensitized receptors—a capability absent in α7-selective PAMs like PNU-120596. Its binding to the α-subunit C-tail (Glu-282/Phe-286) enables precise mechanistic studies of desensitization states and stoichiometry without estrogenic confounding effects. Essential for isolating α4β2-mediated currents in brain regions with mixed nAChR populations. For R&D use only; standard international B2B shipping applies.

Molecular Formula C14H15BrN2OS
Molecular Weight 339.25 g/mol
Cat. No. B11934376
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBr-PBTC
Molecular FormulaC14H15BrN2OS
Molecular Weight339.25 g/mol
Structural Identifiers
SMILESC1CC(CNC1)NC(=O)C2=CC3=C(S2)C(=CC=C3)Br
InChIInChI=1S/C14H15BrN2OS/c15-11-5-1-3-9-7-12(19-13(9)11)14(18)17-10-4-2-6-16-8-10/h1,3,5,7,10,16H,2,4,6,8H2,(H,17,18)/t10-/m1/s1
InChIKeyLRYYPTVUWGMZQB-SNVBAGLBSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Br-PBTC: A Potent α2/α4 Subtype-Selective Positive Allosteric Modulator of nAChRs


Br-PBTC is a positive allosteric modulator (PAM) of nicotinic acetylcholine receptors (nAChRs) that selectively targets α2- and α4-containing subtypes, including α2β2, α2β4, α4β2, α4β4, (α4β2)2α4, and (α4β2)2β2 receptors, with EC50 values ranging from 0.1 to 0.6 μM [1]. It acts as a type II PAM, meaning it not only potentiates acetylcholine-evoked responses but also reactivates desensitized receptors [2]. Br-PBTC exerts its modulatory effects by binding to the C-tail of the α subunit, a site that overlaps with the estrogen-binding domain but exhibits significantly higher potency than endogenous steroid hormones [3].

Why Generic α7-Preferring PAMs Cannot Substitute for Br-PBTC's α2/α4 Selectivity


In-class nAChR PAMs cannot be freely interchanged with Br-PBTC due to fundamentally different subtype selectivity profiles. Widely used PAMs such as PNU-120596 and NS-1738 are α7-selective modulators with no detectable effect on α4β2, α3β4, or α9α nAChRs [1]. In contrast, Br-PBTC selectively potentiates α2* and α4* nAChRs while exhibiting no detectable PAM effect on α3*, α6*, or α7* subtypes [2]. This divergent selectivity is not merely a matter of potency but reflects distinct binding sites and mechanisms of action—PNU-120596 and NS-1738 bind competitively at an intrasubunit transmembrane site [1], whereas Br-PBTC acts from the C-terminal extracellular domain of α subunits [2]. Consequently, substituting Br-PBTC with an α7-selective PAM would fundamentally alter the receptor population being studied, invalidating experimental conclusions and compromising assay reproducibility.

Br-PBTC: Quantitative Differentiation Evidence Against α7-Selective PAMs and Estrogens


Subtype Selectivity: Br-PBTC Selectively Targets α2/α4 Subtypes Unlike α7-Selective PAMs

Br-PBTC exhibits no detectable PAM effect on α3*, α6*, or α7* nAChR subtypes, in stark contrast to widely used PAMs such as PNU-120596 and NS-1738, which are α7-selective and show no detectable effect on α4β2, α3β4, or α9α receptors [1]. Br-PBTC instead selectively potentiates channel opening for α2* and α4* nAChR subtypes, with EC50 values ranging from 0.1 to 0.6 μM across α2β2, α2β4, α4β2, α4β4, (α4β2)2α4, and (α4β2)2β2 subtypes [2].

nAChR pharmacology subtype selectivity positive allosteric modulation

Distinct Binding Site: Br-PBTC Acts from the C-Tail Domain Unlike Transmembrane-Binding PAMs

Br-PBTC binds to a structurally distinct site on the nAChR compared to α7-selective PAMs. Mutagenesis studies identified that the amino acids Glu-282 and Phe-286 near the extracellular domain on the third transmembrane helix of α4 subunits are crucial for Br-PBTC's PAM effect, with the E282Q mutation completely abolishing potentiation [1]. In contrast, PNU-120596 and NS-1738 bind competitively at a mutually exclusive intrasubunit transmembrane site within the α7 nAChR [2]. Br-PBTC also acts from the C-terminal extracellular sequences of α4 subunits, a site that is also a PAM site for estrogens such as 17β-estradiol [3].

receptor structure-function allosteric binding site mutagenesis

Potency Advantage: Br-PBTC Is Substantially More Potent Than 17β-Estradiol at the C-Tail Site

Br-PBTC shares the C-terminal extracellular binding site with 17β-estradiol but demonstrates substantially higher potency. Like 17β-estradiol, Br-PBTC requires only one α4 subunit to potentiate nAChR function, and its potentiation is stronger with more α4 subunits [1]. However, Br-PBTC is described as 'much more potent than estrogens' in potentiating nAChR responses [1]. Both compounds are type II PAMs that increase activation and reactivate desensitized receptors, but Br-PBTC achieves these effects at lower concentrations and with greater efficacy due to its optimized non-steroidal structure [2].

steroid modulation potency comparison PAM pharmacology

Potentiation Magnitude: Br-PBTC Increases ACh Activation of α4β2 nAChRs by 385±61%

In oocyte electrophysiology experiments, co-application of Br-PBTC (3 μM) with acetylcholine (ACh) increased ACh-evoked responses of α4β2 nAChRs by 385±61% over ACh alone [1]. This substantial potentiation magnitude represents the compound's functional efficacy at a physiologically relevant concentration within its reported EC50 range. The potentiation effect is subtype-dependent, with Br-PBTC demonstrating greater effects on nAChRs containing α2 subunits compared to those containing α4 subunits at equivalent concentrations [2].

electrophysiology functional potentiation α4β2 nAChR

Desensitization Reactivation: Br-PBTC Reactivates Desensitized α4β2 nAChRs with Stoichiometric α4 Subunit Requirements

As a type II PAM, Br-PBTC uniquely reactivates desensitized nAChRs—a property not shared by type I PAMs. For short-term desensitization, Br-PBTC reactivates nAChRs that have at least two α4 subunits but not those with only one. For long-term desensitization, three α4 subunits are required for Br-PBTC to reactivate the receptor [1]. This stoichiometric requirement is mechanistically distinct from α7-selective type II PAMs such as PNU-120596, which dramatically slow desensitization of α7 nAChRs but act through a different binding site [2]. Br-PBTC's full efficacy requires intact Br-PBTC binding sites in at least one accessory and one primary α4 subunit within the (α4β2)2α4 receptor [3].

receptor desensitization type II PAM functional recovery

Effective Concentration Range: Br-PBTC Demonstrates Functional Activity from 0.01 to 10 μM in Cellular Assays

In HEK cell assays, Br-PBTC (0.01–10 μM) selectively affects α2 and α4 subunit-containing nAChRs, with maximal channel activation achieved within 15 minutes of application [1]. This broad effective concentration range aligns with its reported EC50 values of 0.1–0.6 μM across multiple α2/α4-containing subtypes [2]. At 3 μM, Br-PBTC reactivates short-term desensitized (α4β2)2α4 and (α4β2)2β2 nAChRs within 500 seconds in HEK cells, and at 0.1–100 μM, it reactivates long-term desensitized nAChRs within 140 seconds [1].

dose-response cellular pharmacology assay optimization

Optimal Research Applications for Br-PBTC Based on Quantitative Differentiation Evidence


Dissecting α2/α4 nAChR Contributions in Complex Neural Circuits

Br-PBTC's mutually exclusive selectivity for α2* and α4* nAChRs—with no detectable effect on α3*, α6*, or α7* subtypes [1]—makes it an essential tool for isolating the functional contributions of α2/α4-containing receptors in brain regions where multiple nAChR subtypes co-express. Researchers can use Br-PBTC to selectively potentiate α4β2-mediated currents while leaving α7-mediated signaling unaffected, a capability not achievable with α7-selective PAMs such as PNU-120596 or NS-1738 [2]. This application is particularly valuable in the prefrontal cortex and striatum, where α4β2 and α7 nAChRs both modulate synaptic transmission and plasticity.

Receptor Desensitization and Functional Recovery Studies in α4β2 nAChRs

Br-PBTC's stoichiometric requirement for reactivating desensitized α4β2 nAChRs—requiring at least two α4 subunits for short-term desensitization and three α4 subunits for long-term desensitization [1]—enables precise mechanistic studies of receptor desensitization states and recovery. Unlike α7-selective type II PAMs such as PNU-120596, which operate on a different receptor subtype and binding site [2], Br-PBTC allows researchers to probe how α4 subunit stoichiometry governs functional recovery from desensitization, with direct implications for understanding nicotine tolerance and withdrawal mechanisms [3].

Structure-Function Studies of the nAChR C-Tail Allosteric Domain

The identification of Br-PBTC's binding site—specifically the requirement for intact Glu-282 and Phe-286 residues, with E282Q completely abolishing potentiation [1]—positions Br-PBTC as a molecular probe for investigating the C-terminal extracellular allosteric domain. Researchers can employ Br-PBTC and its derivatives to map the structural determinants of C-tail-mediated allosteric modulation, a domain that also responds to endogenous estrogens but with substantially lower potency [2]. This application is further enhanced by the availability of Br-PBTC derivatives with modified selectivity for α5-containing nAChRs [1], enabling comparative structure-activity relationship studies.

Steroid Modulation Studies Requiring a Non-Steroidal Control PAM

Br-PBTC shares its C-terminal binding site with 17β-estradiol but demonstrates significantly higher potency without the confounding genomic and endocrine effects associated with steroid hormones [1]. This makes Br-PBTC an ideal non-steroidal positive control for experiments examining estrogen modulation of nAChRs. Researchers can use Br-PBTC to confirm functional engagement of the C-tail allosteric site while avoiding estrogen receptor-mediated transcriptional changes that complicate interpretation in cell-based and in vivo models [2].

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